7-Chloro-3-ethylquinoline-4-carboxylic acid
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Overview
Description
7-Chloro-3-ethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H10ClNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of a chlorine atom at the 7th position and an ethyl group at the 3rd position of the quinoline ring makes this compound unique and potentially useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of acetanilides with phosphorus oxychloride in dimethylformamide at elevated temperatures (80-90°C) for several hours . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
7-Chloro-3-ethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-3-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 7-Chloro-3-methylquinoline-4-carboxylic acid
- 7-Chloro-3-phenylquinoline-4-carboxylic acid
Uniqueness
7-Chloro-3-ethylquinoline-4-carboxylic acid is unique due to the presence of the ethyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
7-chloro-3-ethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c1-2-7-6-14-10-5-8(13)3-4-9(10)11(7)12(15)16/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
VUVISHSCPFARFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C=C(C=CC2=C1C(=O)O)Cl |
Origin of Product |
United States |
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